molecular formula C14H13ClN4S B5652238 3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B5652238
M. Wt: 304.8 g/mol
InChI Key: IQPADPSPVWHGHZ-UHFFFAOYSA-N
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Description

3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is a novel chemical entity designed for research purposes, featuring a fused triazolopyrimidine scaffold that serves as a core structure in medicinal chemistry. This compound is of significant interest in early-stage drug discovery, particularly in the development of targeted cancer therapies. Its molecular framework is structurally related to purine bases, allowing it to function as a potential ATP-competitive inhibitor for various kinase targets . The specific incorporation of a chlorobenzylthio moiety at the 3-position is a strategic modification often employed to enhance binding affinity and selectivity within the hydrophobic regions of enzyme active sites . Preliminary research on analogous triazolopyrimidine and pyrazolopyrimidine derivatives has demonstrated potent inhibitory activity against a range of critical biological targets. Related compounds have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), with studies showing significant anti-proliferative effects against human cancer cell lines such as MCF-7 (breast) and HCT-116 (colon) . Furthermore, the [1,2,4]triazolo[4,3-a]pyrimidine core is recognized as a privileged scaffold in the design of inhibitors for protein tyrosine kinases, including members of the Src family, which are implicated in tumor cell survival, proliferation, and invasiveness . The presence of the thioether linker in this compound suggests potential for forming key interactions with cysteine residues or other nucleophilic amino acids in the target protein, which could be exploited to improve inhibitory potency and selectivity . This compound is intended for use in biochemical and cellular assays to elucidate new signaling pathways and validate novel therapeutic targets.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4S/c1-9-7-10(2)19-13(16-9)17-18-14(19)20-8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPADPSPVWHGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine-3-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly production processes .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing the phosphorylation of key proteins involved in cell cycle regulation. This inhibition can lead to the arrest of cancer cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Ring Fusion : The position of triazole-pyrimidine fusion ([4,3-a] vs. [1,5-a]) alters electronic distribution and steric accessibility. For example, [1,5-a] isomers (e.g., compound 4b) show herbicidal activity, while [4,3-a] derivatives are explored for anticancer applications .
  • Substituent Effects: Thioether vs. Chlorobenzyl vs. Quinoline: Aromatic substituents like quinoline (in ) may improve DNA intercalation or enzyme inhibition, whereas chlorobenzyl groups favor hydrophobic interactions .
Table 2: Reported Bioactivities of Analogous Compounds
Compound Activity Mechanism/Application Potency/IC50 Reference
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (4b) Herbicidal Inhibition of plant growth regulators Not quantified
3-(Quinolin-3-yl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine Antiproliferative DNA photocleavage; cytotoxic to HepG2 IC50: ~15 µM
1,5-Dihydro-5-oxo-1,7-diphenyl-1,2,4-triazolo[4,3-a]pyrimidine derivatives Antihypertensive ACE inhibition; diuretic activity Comparable to captopril
3-(4-Chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidine (9i) Not reported (structural analog) Synthetic intermediate N/A

Key Observations :

  • Antiproliferative Activity: Quinoline-substituted analogs () exhibit DNA photocleavage, suggesting that planar aromatic substituents enhance interaction with genetic material .
  • Antihypertensive Effects : Triazolo[4,3-a]pyrimidines with thiosemicarbazide side chains () show ACE inhibition, highlighting the role of sulfur in modulating enzyme activity .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Sulfur-containing compounds may undergo oxidation to sulfoxides or sulfones, altering bioavailability. This contrasts with ether-linked analogs, which are more metabolically stable .

Biological Activity

3-[(4-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine with 4-chlorobenzyl bromide in the presence of a suitable base. The resulting thioether derivative exhibits unique properties that are explored in various biological assays.

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. A study assessed the antimicrobial activity of several triazole derivatives against various pathogens. The minimum inhibitory concentration (MIC) values were determined for several compounds, revealing that compounds similar to this compound displayed promising activity against Mycobacterium smegmatis with MIC values exceeding 64 mg/L .

CompoundPathogenMIC (mg/L)
This compoundMycobacterium smegmatis>64

Antiviral Activity

Another area of exploration is the antiviral potential of triazole derivatives. Compounds with similar structures have been shown to inhibit viral replication effectively. For instance, some derivatives demonstrated EC50 values in the low micromolar range against viruses like Dengue virus and other RNA viruses . The substitution patterns on the triazole ring significantly influence their antiviral efficacy.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the triazole ring can enhance biological activity. For example:

  • Substituents : The presence of electron-withdrawing groups such as chlorine at the benzyl position has been linked to increased activity.
  • Alkyl groups : Methyl substitutions at positions 5 and 7 of the triazole core have been shown to improve solubility and bioavailability.

Case Studies

  • Antimycobacterial Evaluation : In a study assessing a library of thioether derivatives including this compound, it was noted that certain derivatives exhibited substantial antimycobacterial activity with MIC values indicating potential as therapeutic agents against tuberculosis .
  • Antiviral Screening : A derivative with a similar scaffold was evaluated for its ability to inhibit viral replication in vitro. The results indicated that structural modifications led to enhanced inhibitory effects against specific viral strains .

Q & A

Basic Research Question

  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent patterns (e.g., methyl groups at C5/C7, thioether linkage) .
  • X-ray Crystallography: Resolves bond lengths, dihedral angles, and packing motifs. For example, the triazolopyrimidine core exhibits a planar conformation with π-π stacking interactions in crystal lattices .
  • IR Spectroscopy: Confirms functional groups like C-S (1096 cm⁻¹) and C=N (1506 cm⁻¹) .
    Best Practice: Combine multiple techniques for unambiguous assignment, especially for regioisomeric derivatives .

What strategies optimize reaction yields for thioether-containing triazolopyrimidines?

Advanced Research Question

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of 4-chlorobenzyl thiol and reduce side reactions .
  • Base Choice: Strong bases (e.g., K₂CO₃) facilitate deprotonation of thiols, accelerating nucleophilic substitution .
  • Temperature Control: Moderate heating (60–80°C) balances reaction rate and decomposition risks .
  • Catalysis: Transition metals (e.g., CuI) can enhance thioether formation efficiency in inert atmospheres .

How does crystallographic analysis inform the reactivity of triazolopyrimidines?

Basic Research Question
X-ray diffraction reveals:

  • Planarity: The fused triazole-pyrimidine system is nearly planar, favoring intercalation with DNA or protein binding pockets .
  • Hydrogen Bonding: N-H···O and C-H···Cl interactions stabilize crystal packing, which correlates with solubility and bioavailability .
  • Steric Effects: Bulky substituents (e.g., 4-chlorobenzyl) induce torsional strain, affecting conformational flexibility and reactivity .

How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Advanced Research Question

  • Substituent Screening: Test analogs with varying halogens (Cl, F, Br) at the benzyl position to modulate lipophilicity and target affinity .
  • Bioisosteric Replacement: Replace the thioether with sulfonyl or amine groups to assess potency changes .
  • Hybrid Scaffolds: Fuse triazolopyrimidine with pyrazolo or pyridine moieties to enhance kinase inhibition (e.g., EGFR-TK) .
    Validation: Use in vitro assays (e.g., antiproliferative activity on HeLa cells) and in silico docking (e.g., AutoDock Vina) to prioritize candidates .

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